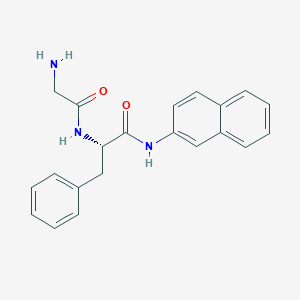

Glycyl-L-phenylalanine 2-naphthylamide

Vue d'ensemble

Description

Glycyl-L-phenylalanine 2-naphthylamide is a dipeptide compound widely used in biochemical research. It is known for its ability to perturb lysosomes by being cleaved by the lysosomal enzyme cathepsin C, which leads to the accumulation of the dipeptide inside lysosomes, causing osmotic stress and rupturing lysosomal membranes . This compound is also used to study calcium signaling in cells, as it can evoke cytosolic calcium signals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycyl-L-phenylalanine 2-naphthylamide can be synthesized by the formal condensation of the carboxy group of glycyl-L-phenylalanine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Glycyl-L-phenylalanine 2-naphthylamide primarily undergoes hydrolysis reactions when cleaved by cathepsin C. This hydrolysis leads to the release of glycyl-L-phenylalanine and 2-naphthylamine .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by cathepsin C, typically under acidic conditions within lysosomes.

Condensation: Involves coupling agents like DCC and NHS under mild conditions to form the amide bond.

Major Products:

Hydrolysis: Glycyl-L-phenylalanine and 2-naphthylamine.

Condensation: this compound.

Applications De Recherche Scientifique

Lysosomal Disruption and Functionality Studies

Lysosome-Disrupting Agent

GPN is primarily recognized for its ability to disrupt lysosomal membranes. It acts as a substrate for cathepsin C, leading to the hydrolysis of the compound within lysosomes. This hydrolysis results in osmotic lysis of the lysosomes, facilitating the release of their contents into the cytoplasm. In studies involving isolated rat hepatocytes, GPN demonstrated the capacity to cause osmotic lysis in over 90% of lysosomes, indicating its effectiveness as a lysosomal disruptor .

Differentiating Lysosomes from Prelysosomal Compartments

GPN has been effectively utilized to differentiate between lysosomes and prelysosomal endocytic vacuoles. In experiments where cells were treated with GPN, it was observed that the compound selectively released markers associated with lysosomes while sparing those linked to prelysosomal compartments. This characteristic makes GPN an invaluable tool in cellular biology for studying endocytic pathways and understanding lysosomal dynamics .

Biochemical Research Applications

Substrate for Cathepsins

GPN serves as a substrate for various cathepsins, particularly cathepsin C, which plays a crucial role in protein degradation within lysosomes. By utilizing GPN in biochemical assays, researchers can investigate the enzymatic activity of cathepsins and their impact on cellular homeostasis .

Intralysosomal Hydrolysis Studies

The hydrolysis of GPN within lysosomes has been extensively studied to understand the mechanisms of lysosomal enzyme activity and substrate processing. The intralysosomal accumulation of hydrolysis products from GPN leads to significant insights into lysosomal function and pathology .

Potential Therapeutic Applications

Drug Delivery Systems

Recent research indicates that GPN may have potential applications in drug delivery systems, particularly for targeting lysosomes. By exploiting its ability to disrupt lysosomal membranes, GPN could facilitate the release of therapeutic agents directly into the cytoplasm, enhancing drug efficacy against diseases that involve lysosomal dysfunction .

Table: Summary of Key Studies Involving GPN

Mécanisme D'action

The primary mechanism of action of glycyl-L-phenylalanine 2-naphthylamide involves its cleavage by cathepsin C within lysosomes . This cleavage leads to the accumulation of the dipeptide, causing osmotic stress and rupturing lysosomal membranes. Additionally, the compound can increase cytosolic pH, which in turn stimulates calcium release from the endoplasmic reticulum . This release is independent of known calcium channels such as inositol 1,4,5-trisphosphate (IP3) and ryanodine receptors .

Comparaison Avec Des Composés Similaires

Glycyl-L-phenylalanine: A dipeptide similar to glycyl-L-phenylalanine 2-naphthylamide but lacks the 2-naphthylamide group.

2-Naphthylamine: An aromatic amine that forms part of the this compound structure.

Uniqueness: this compound is unique due to its dual role in lysosomal disruption and calcium signaling. Unlike glycyl-L-phenylalanine, which does not have lysosomotropic properties, this compound can perturb lysosomal membranes and evoke calcium signals .

Activité Biologique

Glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap), commonly referred to as GPN, is a dipeptide that has garnered attention in biochemical research due to its significant biological activities, particularly in relation to lysosomal function and membrane integrity. This article delves into the biological activity of GPN, highlighting its mechanisms of action, experimental findings, and implications for cellular biology.

GPN is primarily recognized as a substrate for the lysosomal enzyme cathepsin C. Upon hydrolysis by this enzyme, GPN induces lysosomal membrane disruption, leading to osmotic lysis. This property makes it a valuable tool for studying lysosomal dynamics and integrity.

- Lysosomal Disruption : GPN treatment has been shown to cause a transient loss of lysosomal integrity. Studies indicate that GPN can lead to an increase in lysosomal pH and disrupt the membrane potential, which is crucial for maintaining lysosomal function .

- Enzymatic Activity : Research indicates that GPN enhances the activity of cathepsin C when incubated with mitochondrial fractions from rat liver. This increase in activity is particularly pronounced in the presence of certain inhibitors like ZnSO4, which selectively inhibit extralysosomal hydrolysis while allowing intralysosomal processes to proceed .

- Calcium Signaling : GPN has been implicated in calcium signaling pathways within cells. It induces a transient increase in cytosolic calcium levels by affecting lysosomal pH and facilitating calcium release from the endoplasmic reticulum (ER) rather than directly rupturing lysosomes .

Experimental Findings

Numerous studies have explored the biological effects of GPN on cellular systems, particularly focusing on its role in lysosomal function.

Table 1: Summary of Key Experimental Findings on GPN

Case Studies

- Lysosomal Membrane Integrity : A study demonstrated that GPN treatment resulted in a rapid loss of LysoTracker fluorescence in neuronal dendrites, suggesting acute disruption of lysosomal membranes . The fluorescence returned upon washing out GPN, indicating a reversible effect on lysosomal integrity.

- Calcium Dynamics : Another investigation focused on the relationship between GPN-induced lysosomal disruption and calcium signaling. The study found that upon treatment with GPN, there was a marked increase in calcium release from the ER, highlighting the compound's role in modulating intracellular calcium levels through lysosomal pathways .

- Therapeutic Implications : Given its ability to disrupt lysosomes selectively, GPN has potential applications in targeting cellular pathways involved in diseases characterized by lysosomal dysfunction, such as neurodegenerative disorders.

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABDXPBHLDPMOA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944021 | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-66-4 | |

| Record name | Glycyl-N-2-naphthalenyl-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine 2-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gly-Phe β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.